Isopropyl sulphenyl chloride
Description
Historical Perspective on Organosulfur Halides
The study of organosulfur chemistry has a rich history, with foundational preparations of compounds like thiols dating back to the 19th century. The synthesis of sulphenyl chlorides is prominently associated with the Zincke disulfide reaction, a method involving the chlorination of disulfides. wikipedia.org This reaction, named after Theodor Zincke, provides a direct route to compounds with the R-S-Cl functional group by cleaving the disulfide bond. wikipedia.org This development was crucial for providing access to these reactive intermediates, enabling further exploration of their chemical behavior.
Structural Characteristics and Electronic Configuration of Sulphenyl Chlorides
Sulphenyl chlorides are defined by the functional group R-S-Cl, where an organic moiety (R) is attached to a sulfur atom, which is in turn bonded to a chlorine atom. wikipedia.org The sulfur atom in this arrangement is highly electrophilic. pearson.com This electrophilicity arises from the polarization of the sulfur-chlorine bond, which is influenced by the electronegativity of the attached chlorine atom.
The bonding in these molecules is a subject of detailed study. Computational analyses suggest that the electronic structure is highly polarized. researchgate.net In the reaction of a sulphenyl chloride with an alkene, the S-Cl bond becomes significantly polarized in the transition state, with the sulfur atom bearing a partial positive charge and the chlorine atom a partial negative charge. scispace.com This charge separation is key to its reactivity. scispace.com While specific, experimentally determined bond lengths and angles for isopropyl sulphenyl chloride are not widely documented, data from related sulfonyl chloride compounds provide context for the bond characteristics. For instance, in methanesulfonyl chloride, the S-Cl bond distance is 204.6 pm. wikipedia.org
Table 1: General Structural and Bonding Characteristics of Sulphenyl and Sulfonyl Chlorides
| Feature | Description | Typical Values (Contextual) |
|---|---|---|
| Functional Group | R-S-Cl | - |
| Sulfur Geometry | The sulfur atom typically exhibits a bent geometry. | - |
| S-Cl Bond Nature | Polarized, covalent bond; susceptible to cleavage. | The S-Cl bond weakens and polarizes during reactions. scispace.com |
| S-Cl Bond Length | The distance between the sulfur and chlorine atoms. | A representative S-Cl bond length in methanesulfonyl chloride is 204.6 pm. wikipedia.org |
| Electronic Nature | The sulfur atom acts as an electrophile or a source of RS+. wikipedia.orgpearson.com | - |
Note: Structural data for the closely related sulfonyl chlorides (RSO₂Cl) is often used to provide context due to the limited specific data on many individual sulphenyl chlorides.
Significance of Sulphenyl Chlorides as Reactive Intermediates and Synthetic Reagents
Sulphenyl chlorides are highly valued in organic synthesis due to their reactivity. They function as potent electrophiles and are considered effective sources of the "RS+" cation. wikipedia.org Their utility is demonstrated in a variety of fundamental organic transformations.
Key reactions involving sulphenyl chlorides include:
Addition to Alkenes : They readily add across carbon-carbon double bonds to form β-chloro thioethers. wikipedia.org This reaction proceeds through an episulfonium ion intermediate. scispace.com
Reaction with Amines : In the presence of a base, sulphenyl chlorides react with primary or secondary amines to yield sulfenamides (R-S-NR'₂). wikipedia.org This reaction is used in the production of certain fungicides. wikipedia.org
Reaction with Water and Alcohols : They react with water to form sulfenic acids (R-SOH) and with alcohols to produce sulfenyl esters (R-SO-R'). wikipedia.org
These reactions underscore the role of sulphenyl chlorides as versatile building blocks for introducing sulfur-containing functionalities into organic molecules.
Table 2: Key Synthetic Applications of Sulphenyl Chlorides
| Reactant | Product Class | General Reaction Equation |
|---|---|---|
| Alkenes | β-Chloro Thioethers | R-SCl + R'CH=CHR' → R-SCH(R')CH(Cl)R' |
| Amines | Sulfenamides | R-SCl + R'₂NH → R-SNR'₂ + HCl |
| Water | Sulfenic Acids | R-SCl + H₂O → R-SOH + HCl |
Specific Research Focus: this compound within the Class of Alkyl Sulphenyl Chlorides
This compound, also known as 2-propanesulphenyl chloride, is a member of the alkyl sulphenyl chloride family. Its synthesis would typically be achieved through the chlorination of diisopropyl disulfide, following the general Zincke disulfide reaction. wikipedia.org
While extensive research exists for many sulphenyl chlorides and their sulfonyl chloride (RSO₂Cl) counterparts, specific literature focusing on this compound is less common. By contrast, its oxidized form, isopropylsulfonyl chloride (CH₃)₂CHSO₂Cl, is a well-documented commercial reagent used in various synthetic applications, such as the preparation of sulfonamides and other intermediates. enamine.netchemicalbook.com For example, studies on the solvolysis of various sulfonyl chlorides have analyzed the reaction mechanisms for 2-propanesulfonyl chloride. nih.gov
The chemical behavior of this compound is dictated by the secondary isopropyl group attached to the sulfur. This group influences the compound's stability and reactivity through both steric and electronic effects. Compared to a primary alkyl sulphenyl chloride like methanesulphenyl chloride, the isopropyl derivative would be expected to have slightly different reactivity patterns due to the increased steric bulk around the sulfur atom. The relative lack of dedicated research on this compound compared to its sulfonyl analogue suggests that the latter may possess greater stability or broader utility in common synthetic applications. enamine.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H7ClS |
|---|---|
Molecular Weight |
110.61 g/mol |
IUPAC Name |
propan-2-yl thiohypochlorite |
InChI |
InChI=1S/C3H7ClS/c1-3(2)5-4/h3H,1-2H3 |
InChI Key |
MAUIZVRLYLDWDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCl |
Origin of Product |
United States |
Synthetic Methodologies for Isopropyl Sulphenyl Chloride
Direct Halogenation of Disulfides
The direct halogenation of disulfides, a method often referred to as the Zincke disulfide reaction, is a common and effective route for the preparation of sulfenyl chlorides. drugfuture.com This approach involves the cleavage of the disulfide bond in a symmetrical disulfide precursor by a halogenating agent.
Chlorination of Diisopropyl Disulfide
(CH₃)₂CHSSCH(CH₃)₂ + Cl₂ → 2 (CH₃)₂CH-S-Cl
The reaction proceeds via the electrophilic attack of chlorine on one of the sulfur atoms of the disulfide bond. This leads to the formation of an unstable intermediate which then undergoes cleavage of the S-S bond to yield two molecules of isopropyl sulphenyl chloride. The mechanism is understood to be a bimolecular nucleophilic substitution (SN2) type reaction at one of the sulfur atoms. researchgate.netresearchgate.net
Cleavage of Sulfides with Halogenating Agents
Reactant Precursors and Reaction Pathways
The starting materials for this method are typically di-isopropyl sulfide (B99878) or other isopropyl-containing sulfides. The cleavage of the C-S bond is achieved using potent halogenating agents such as chlorine or sulfuryl chloride. The reaction pathway involves the formation of a chlorosulfonium salt intermediate, which then undergoes nucleophilic attack by a chloride ion, leading to the cleavage of the C-S bond and the formation of this compound and an alkyl chloride.
For the synthesis of sulfonyl chlorides from dialkyl sulfides, it has been noted that a good leaving group is necessary to avoid a mixture of products. acsgcipr.org This principle also applies to the synthesis of sulfenyl chlorides to some extent, where the stability of the departing carbocation or the facility of the SN2 displacement influences the reaction's efficiency.
Control of Byproduct Formation
A significant challenge in the synthesis of sulfenyl chlorides via sulfide cleavage is the potential for the formation of multiple byproducts. The reaction can yield a mixture of different sulfenyl chlorides if the starting sulfide is unsymmetrical. Furthermore, over-chlorination can lead to the formation of sulfinyl and sulfonyl chlorides.
To control byproduct formation, it is crucial to carefully select the starting sulfide and to precisely control the reaction conditions. Using a symmetrical sulfide like di-isopropyl sulfide simplifies the product mixture. Additionally, maintaining low reaction temperatures and using a stoichiometric amount of the halogenating agent can help to minimize over-chlorination. The choice of the halogenating agent can also influence the product distribution. For instance, N-chlorosuccinimide (NCS) is sometimes used as a milder chlorinating agent to improve selectivity.
Conversion of Thiols or Thioacetals
This compound can also be synthesized from isopropyl thiol (isopropyl mercaptan) or its derivatives, such as thioacetals. These methods typically involve an oxidative chlorination process.
The direct conversion of thiols to sulfenyl chlorides can be achieved using various chlorinating agents. A common method involves the reaction of the thiol with a chlorinating agent like chlorine or sulfuryl chloride. acs.org The reaction is believed to proceed through the initial formation of the disulfide, which is then chlorinated in situ to the sulfenyl chloride. This is supported by the observation that disulfides are often detected as intermediates in these reactions. ed.ac.uk
N-chlorosuccinimide (NCS) has also been employed for the conversion of thiols to sulfenyl chlorides. The reaction is often catalyzed by the presence of an acid, such as HCl. ed.ac.uk
The conversion of thioacetals to sulfenyl chlorides is a less common but viable route. This transformation involves the cleavage of the C-S bonds in the thioacetal by a chlorinating agent. The reaction conditions must be carefully controlled to achieve selective cleavage and formation of the desired sulfenyl chloride.
A summary of reagents for the conversion of thiols to sulfenyl chlorides is provided in the table below.
| Thiol | Chlorinating Agent | Conditions |
| Isopropyl Thiol | Chlorine | Low temperature, inert solvent |
| Isopropyl Thiol | Sulfuryl Chloride | Low temperature, inert solvent |
| Isopropyl Thiol | N-Chlorosuccinimide | Acid catalyst |
This table outlines common reagents for the conversion of thiols to sulfenyl chlorides. Specific reaction parameters can influence yield and purity.
Pathways Involving Oxidative Chlorination
The most established and direct pathway for synthesizing sulphenyl chlorides is through the chlorination of disulfides. wikipedia.org This reaction, sometimes referred to as the Zincke disulfide reaction, involves the cleavage of the sulfur-sulfur bond in diisopropyl disulfide with a chlorinating agent to yield two equivalents of this compound. wikipedia.org
The general transformation is as follows: (CH₃)₂CH-S-S-CH(CH₃)₂ + Cl₂ → 2 (CH₃)₂CH-S-Cl wikipedia.org
An alternative, though related, pathway begins with a thiol, such as isopropanethiol. The chlorination of thiols can also produce sulphenyl chlorides. Kinetic studies on analogous systems suggest that this process can be complex, sometimes involving the initial slow formation of the sulphenyl chloride, which then reacts with the remaining thiol to generate the disulfide in situ. acs.org The disulfide then undergoes chlorinolysis as the primary productive step to the final product. acs.orged.ac.uk
Utility of Different Chlorinating Agents
Several chlorinating agents can be employed for the synthesis of sulphenyl chlorides, each with distinct advantages regarding handling, reactivity, and reaction conditions.
Chlorine (Cl₂): Elemental chlorine is the classic reagent for the Zincke disulfide reaction. wikipedia.org As a gas, its use requires specialized equipment for handling and accurate dosing.
Sulfuryl Chloride (SO₂Cl₂): As a pourable liquid, sulfuryl chloride is often considered a more convenient reagent than gaseous chlorine. wikipedia.org It is an effective agent for converting disulfides into their corresponding sulphenyl chlorides. wikipedia.org
N-Chlorosuccinimide (NCS): NCS is a solid reagent that offers a milder and more controlled method for chlorination. acs.org Mechanistic studies have revealed that NCS does not typically act as the direct chlorinating agent for the disulfide. acs.orged.ac.uk Instead, in the presence of an acid catalyst like hydrogen chloride (HCl), NCS serves as a source for the in situ generation of molecular chlorine (Cl₂). acs.orged.ac.uk This transiently formed Cl₂ is the species that cleaves the disulfide bond, and the slow, controlled release of Cl₂ allows for a more manageable reaction. acs.org
The following table summarizes the key features of these common chlorinating agents.
| Chlorinating Agent | Formula | Physical State | Mechanism of Action on Disulfides | Key Characteristics |
|---|---|---|---|---|
| Chlorine | Cl₂ | Gas | Direct chlorinolysis wikipedia.org | Traditional, highly reactive reagent; requires specialized handling. wikipedia.org |
| Sulfuryl Chloride | SO₂Cl₂ | Liquid | Direct chlorinolysis wikipedia.org | Convenient liquid alternative to chlorine gas. wikipedia.org |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Solid | Indirect; generates Cl₂ in situ with an acid catalyst. acs.orged.ac.uk | Milder conditions; allows for controlled reaction rates. acs.org |
In Situ Generation Protocols
This compound is a reactive compound that can be prone to decomposition or further reaction. Consequently, it is often prepared in situ and used immediately in a subsequent transformation without being isolated. This approach minimizes handling and degradation of the reactive intermediate.
Methods for Transient Formation of this compound
Protocols for the transient formation of sulphenyl chlorides are designed to generate the compound under conditions where it can be immediately consumed.
One such method involves the reaction of sulfenate esters with acyl chlorides. kent.ac.uk This reaction produces a sulphenyl chloride and a carboxylic ester. kent.ac.uk By performing this reaction in the presence of a trapping agent, the sulphenyl chloride can be utilized as it is formed. kent.ac.uk
Additionally, the previously mentioned use of NCS with an acid catalyst represents a method for the controlled, transient formation of sulphenyl chlorides. acs.orged.ac.uk The slow release of the active chlorinating agent (Cl₂) ensures that the concentration of the reactive sulphenyl chloride remains low throughout the reaction as it is consumed by a trapping reagent. acs.org
Strategies for Efficient Trapping and Utilization
To be effective, in situ generation protocols require an efficient trapping agent that reacts rapidly with the transient sulphenyl chloride. A primary strategy for the trapping and utilization of sulphenyl chlorides is their addition across carbon-carbon double bonds. wikipedia.org
Alkenes, such as cyclohexene (B86901), are excellent trapping agents. kent.ac.uk The electrophilic sulfur atom of the sulphenyl chloride adds to the alkene, with the chloride acting as the nucleophile in the formation of a stable β-chloro-sulfide. wikipedia.orgkent.ac.uk This reaction effectively captures the transient sulphenyl chloride and prevents unwanted side reactions. acs.org This trapping strategy has been successfully demonstrated for sulphenyl chlorides generated from various precursors. acs.orgkent.ac.uk
The general trapping reaction with cyclohexene is: (CH₃)₂CH-S-Cl + C₆H₁₀ → (CH₃)₂CH-S-C₆H₁₀-Cl
Emerging Synthetic Approaches
While established stoichiometric methods dominate the synthesis of sulphenyl chlorides, the development of more advanced and efficient protocols remains an area of interest in organic chemistry.
Catalytic Systems for Sulphenyl Chloride Formation
The synthesis of this compound and related alkyl sulphenyl chlorides continues to rely predominantly on the use of stoichiometric chlorinating agents. A review of current research indicates that the development of catalytic systems for the direct conversion of precursors like disulfides to sulphenyl chlorides is not yet well-established. While significant advances have been made in the catalytic oxidative synthesis of more highly oxidized sulfur compounds, such as sulfonyl chlorides, these methods are not directly applicable to the formation of the sulphenyl chloride functional group. Therefore, catalytic systems specifically designed for this transformation are not widely documented in the scientific literature.
Photochemical and Electrochemical Synthesis Routes
Photochemical Synthesis
Photochemical methods for the synthesis of alkyl sulphenyl chlorides, including this compound, are not extensively documented in readily available scientific literature. However, a potential route involves the application of photochlorination reactions. One such method is a variation of the Reed reaction, which traditionally involves the reaction of alkanes with chlorine and sulfur dioxide under ultraviolet (UV) light to form sulfonyl chlorides. A modification of this process, the photochlorination of an alkane like propane (B168953) with sulfur dichloride (SCl₂) under UV irradiation, could theoretically yield this compound.
The reaction mechanism would likely proceed via a free-radical chain reaction. The UV light initiates the homolytic cleavage of a chlorine-sulfur bond in SCl₂ to generate chlorine and chlorosulfanyl radicals. These radicals can then abstract a hydrogen atom from propane, preferentially from the secondary carbon due to the greater stability of the secondary radical, to form an isopropyl radical. This radical would then react with SCl₂ to produce this compound and a chlorine radical, which continues the chain.
It is important to note that specific research findings detailing the reaction conditions, yields, and selectivity for the photochemical synthesis of this compound are scarce.
Electrochemical Synthesis
The direct electrochemical synthesis of this compound is not a commonly reported method in the scientific literature. Electrochemical methods are often employed for the oxidation of thiols and sulfides; however, these reactions typically lead to the formation of disulfides, sulfoxides, or sulfones, rather than sulfenyl chlorides. For instance, the electrochemical oxidation of thiols in a continuous-flow microreactor has been shown to be a selective method for producing disulfides. rsc.org
While the electrochemical synthesis of related sulfonyl fluorides from thiols and disulfides has been demonstrated as an environmentally benign approach, a parallel electrochemical method for the synthesis of sulfenyl chlorides has not been prominently established. acs.org The challenges in developing an electrochemical synthesis for sulfenyl chlorides may lie in controlling the oxidation potential to stop at the desired sulfenyl chloride stage without further oxidation to sulfinyl or sulfonyl species, and in preventing reactions with the solvent or electrolyte. As such, there is a lack of detailed research findings and data for this synthetic route.
Development of Green Chemistry Methodologies
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of sulfenyl chlorides, moving away from the use of hazardous reagents like chlorine gas. A significant advancement in this area is the use of N-chlorosuccinimide (NCS) as a milder and safer chlorinating agent for the conversion of thiols to sulfenyl chlorides. ed.ac.ukacs.org
This methodology involves the reaction of a thiol, such as isopropyl thiol, with NCS in an organic solvent like dichloromethane. The reaction can be catalyzed by sources of H+, and proceeds under milder conditions than traditional chlorination with Cl₂. The use of NCS avoids the handling of toxic and corrosive chlorine gas and produces succinimide (B58015) as a byproduct, which is less hazardous.
The reaction is believed to proceed through the in situ generation of a disulfide from the thiol, which is then cleaved by transiently formed molecular chlorine released from NCS in the presence of HCl. ed.ac.uk This method offers a more sustainable and safer alternative for the synthesis of sulfenyl chlorides.
While specific data for the synthesis of this compound using this method is not detailed in the available literature, the general applicability to thiols suggests its potential as a greener route. The following table presents representative data for the chlorination of thiophenols to sulfenyl chlorides using NCS, which can be considered analogous to the synthesis of alkyl sulfenyl chlorides.
| Thiol Reactant | Chlorinating Agent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Thiophenol | N-Chlorosuccinimide (NCS) | Dichloromethane | Room Temperature | Phenyl sulphenyl chloride | High | ed.ac.ukacs.org |
| 4-Methylthiophenol | N-Chlorosuccinimide (NCS) | Dichloromethane | Room Temperature | 4-Methylphenyl sulphenyl chloride | High | ed.ac.ukacs.org |
| 4-Chlorothiophenol | N-Chlorosuccinimide (NCS) | Dichloromethane | Room Temperature | 4-Chlorophenyl sulphenyl chloride | High | ed.ac.ukacs.org |
Note: The yields are reported as "high" in the source material, without specific percentages.
Reactivity and Mechanistic Investigations of Isopropyl Sulphenyl Chloride
Electrophilic Addition Reactions
Isopropyl sulphenyl chloride, like other sulfenyl chlorides, is characterized by its electrophilic sulfur atom, which readily participates in addition reactions with unsaturated carbon-carbon bonds. The electron-withdrawing nature of the chlorine atom polarizes the sulfur-chlorine bond, making the sulfur atom susceptible to nucleophilic attack by the π-electrons of alkenes and alkynes. These reactions are fundamental in organosulfur chemistry for the introduction of a thioether functionality along with a chlorine atom across a double or triple bond. The mechanism and outcomes of these additions are influenced by the structure of the unsaturated substrate and the reaction conditions.
Addition to Carbon-Carbon Double Bonds (Alkenes)
The reaction of this compound with alkenes is a classic example of an electrophilic addition. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic sulfur atom of the sulphenyl chloride. This process is highly valuable for the synthesis of β-chloro thioethers. The regioselectivity and stereoselectivity of this addition are dictated by the formation of a key intermediate, the thiiranium ion.
Regioselectivity and Stereoselectivity in Addition
The addition of sulfenyl chlorides to alkenes is generally highly stereoselective, proceeding via an anti-addition mechanism. This means that the isopropylthio group and the chloride atom add to opposite faces of the double bond. This stereochemical outcome is a direct consequence of the reaction mechanism involving a cyclic thiiranium ion intermediate.
The regioselectivity of the addition—whether it follows Markovnikov or anti-Markovnikov rules—is highly dependent on the structure of the alkene.
Anti-Markovnikov Addition: In the case of simple terminal alkenes, such as 1-hexene (B165129) or 1-octene, the addition of sulfenyl chlorides often proceeds with anti-Markovnikov regioselectivity. The sulfur atom adds to the terminal, less substituted carbon atom of the double bond.
Markovnikov Addition: Conversely, when the alkene contains a group that can stabilize a positive charge, such as a phenyl group in styrene (B11656), the addition follows Markovnikov's rule. In this case, the electrophilic sulfur atom adds to the β-carbon (the less substituted carbon), which allows the positive charge in the transition state to be stabilized by the phenyl group on the α-carbon.
The following table illustrates the predicted regiochemical outcome for the addition of this compound to different types of alkenes based on general principles of sulfenyl chloride reactivity.
| Alkene | Predicted Major Product Regiochemistry | Rationale |
| 1-Hexene | Anti-Markovnikov | Steric factors and electronic effects favor the attack of the sulfur on the terminal carbon. |
| Styrene | Markovnikov | The intermediate positive charge is stabilized by the adjacent phenyl ring (benzylic stabilization). |
Formation and Role of Thiiranium Cation Intermediates
The widely accepted mechanism for the electrophilic addition of sulfenyl chlorides to alkenes involves the formation of a three-membered cyclic intermediate known as a thiiranium ion (or episulfonium ion). sci-hub.se
Observation and Factors Influencing Anti-Markovnikov Product Formation
Anti-Markovnikov addition is observed when the nucleophilic chloride ion attacks the less substituted carbon of the thiiranium ion intermediate. This outcome is typically seen in the reaction with unactivated terminal alkenes. Several factors can influence this regioselectivity:
Steric Effects: The isopropyl group on the sulfur atom can sterically hinder the approach of the chloride nucleophile to the more substituted carbon of the thiiranium ion, favoring attack at the less hindered, terminal carbon.
Electronic Effects: In the absence of strong resonance-stabilizing groups on the alkene, the distribution of positive charge in the thiiranium ion and subtle electronic factors can lead to the formation of the anti-Markovnikov product. For instance, the reaction of 2-quinolinesulfenyl chloride with terminal alkenes like 1-hexene and 1-heptene (B165124) yields anti-Markovnikov products exclusively.
It is important to note that unlike the anti-Markovnikov addition of HBr, which often proceeds via a free-radical mechanism in the presence of peroxides, the anti-Markovnikov addition of sulfenyl chlorides occurs through a polar, ionic mechanism involving the thiiranium intermediate.
Addition to Carbon-Carbon Triple Bonds (Alkynes)
This compound can also undergo electrophilic addition to the π-bonds of alkynes. This reaction is a useful method for synthesizing β-chloroalkenyl sulfides. Similar to alkenes, the reaction is generally initiated by the electrophilic attack of the sulfur atom on the alkyne. However, the presence of two π-bonds in alkynes means that the reaction can potentially proceed further to a diadduct if excess sulphenyl chloride is used.
Stereochemical Outcomes and Isomerization
The addition of one equivalent of a sulfenyl chloride to an alkyne typically results in an anti-addition product. For terminal alkynes, this leads to the formation of the (E)-isomer, where the isopropylthio group and the chlorine atom are on opposite sides of the newly formed double bond. This stereoselectivity is consistent with a mechanism involving a cyclic thiirenium ion intermediate, analogous to the thiiranium ion in alkene reactions.
The regioselectivity generally follows Markovnikov's rule, with the sulfur atom adding to the terminal carbon of a terminal alkyne. However, radical-mediated additions, for example using an iron catalyst, can lead to excellent regio- and stereoselectivity for the (E)-isomer via an anti-Markovnikov addition of the sulfur. sci-hub.se
The initially formed alkenyl sulfide (B99878) product contains a double bond and can, in principle, undergo a second addition reaction. The electron-withdrawing nature of the halogen and sulfur substituents on the double bond deactivates it towards further electrophilic attack, often allowing the reaction to be stopped at the mono-addition stage. Isomerization of the resulting (E)-alkene to the (Z)-alkene can sometimes occur depending on the reaction conditions and the structure of the substrates.
The table below summarizes the expected stereochemical outcome for the addition of this compound to a terminal alkyne under typical ionic conditions.
| Alkyne | Reagent | Expected Major Product Stereochemistry |
| 1-Heptyne | 1 equiv. This compound | (E)-2-chloro-1-(isopropylthio)hept-1-ene |
Nucleophilic Substitution Reactions at SulfurThis section will explore reactions where the sulfur atom of this compound is the site of nucleophilic attack.
Reactions with Oxygen Nucleophiles (e.g., Alcohols, Water)The reactivity of this compound towards common oxygen-containing nucleophiles like alcohols and water will be detailed.
Formation of SulfenatesThe formation of sulfenate esters through the reaction of this compound with alcohols will be a key focus. The mechanism of this transformation and its synthetic utility will be explored.
The final article will include detailed research findings and data tables to provide a thorough and scientifically accurate resource on the chemical properties of this compound.
Kinetics and Thermodynamics of Hydrolysis
The hydrolysis of a sulfenyl chloride, such as this compound, involves the nucleophilic attack of water on the electrophilic sulfur atom. This reaction leads to the formation of the corresponding sulfenic acid (propane-2-sulfenic acid) and hydrochloric acid.
The generally accepted mechanism for the hydrolysis of simple sulfenyl chlorides is a bimolecular nucleophilic substitution (SN2-type) process. In this mechanism, a water molecule acts as the nucleophile, attacking the sulfur center and leading to a transition state where the chlorine atom begins to depart as a chloride ion. A second water molecule may act as a general base, abstracting a proton from the attacking water molecule to facilitate the reaction.
Reactions with Nitrogen Nucleophiles (e.g., Amines)
This compound readily reacts with primary and secondary amines, which are strong nitrogen nucleophiles. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom of the sulphenyl chloride. This results in the displacement of the chloride ion and the formation of a sulfenamide (B3320178) and a hydrochloride salt of the excess amine. wikipedia.org
The general reaction with a primary amine (R'NH₂) is as follows: (CH₃)₂CH-S-Cl + 2 R'NH₂ → (CH₃)₂CH-S-NHR' + R'NH₃⁺Cl⁻
With a secondary amine (R'₂NH), the reaction is: (CH₃)₂CH-S-Cl + 2 R'₂NH → (CH₃)₂CH-S-NR'₂ + R'₂NH₂⁺Cl⁻
The mechanism is analogous to the hydrolysis reaction, proceeding via an SN2-type pathway at the sulfur atom. The amine attacks the sulfur, leading to a tetrahedral intermediate or a concerted transition state, which then collapses to expel the chloride ion. A second equivalent of the amine acts as a base to neutralize the hydrogen chloride produced. These reactions are typically fast and are a common method for synthesizing sulfenamides. wikipedia.org
Reactions with Sulfur Nucleophiles (e.g., Thiols, Disulfides)
Thiols (mercaptans) are potent sulfur nucleophiles and are expected to react with this compound. The nucleophilic sulfur of the thiol (R'-SH) attacks the electrophilic sulfur of the sulphenyl chloride, displacing the chloride ion. The product of this reaction is an unsymmetrical disulfide.
The reaction is represented as: (CH₃)₂CH-S-Cl + R'-SH → (CH₃)₂CH-S-S-R' + HCl
This reaction provides a straightforward route to the formation of disulfide bonds. The mechanism is a nucleophilic substitution at the sulfur atom. Thiolate anions (R'-S⁻), being even stronger nucleophiles than thiols, would react even more rapidly.
Reactions with disulfides are less common and would not proceed via a simple nucleophilic pathway. Such transformations would likely require radical conditions to initiate a reaction involving cleavage of the disulfide bond.
Radical Reactions Involving this compound
While many reactions of sulphenyl chlorides are ionic, they can also participate in radical reactions, typically initiated by heat or ultraviolet (UV) light.
Initiation and Propagation Mechanisms
The relatively weak S-Cl bond in this compound can undergo homolytic cleavage upon exposure to UV radiation, generating an isopropylsulfenyl radical and a chlorine radical.
Initiation: (CH₃)₂CH-S-Cl --(hν)--> (CH₃)₂CH-S• + Cl•
Once formed, these radicals can initiate chain reactions. For instance, they can add across carbon-carbon double bonds or abstract hydrogen atoms from suitable substrates.
Propagation (example with an alkene):
(CH₃)₂CH-S• + CH₂=CHR → (CH₃)₂CH-S-CH₂-ĊHR
(CH₃)₂CH-S-CH₂-ĊHR + (CH₃)₂CH-S-Cl → (CH₃)₂CH-S-CH₂-CHR-Cl + (CH₃)₂CH-S•
This chain mechanism results in the addition of an isopropylthio group and a chlorine atom across the double bond. Similar free-radical additions have been documented for fluoroalkanesulfenyl chlorides. acs.org
Role in Polymerization Processes
The radicals generated from the homolysis of this compound can potentially act as initiators for free-radical polymerization of vinyl monomers. The isopropylsulfenyl radical ((CH₃)₂CH-S•) could add to a monomer unit, creating a new carbon-centered radical that can then propagate the polymer chain.
Initiation of Polymerization: (CH₃)₂CH-S• + CH₂=CHR → (CH₃)₂CH-S-CH₂-ĊHR
Propagation: (CH₃)₂CH-S-CH₂-ĊHR + n(CH₂=CHR) → (CH₃)₂CH-S-(CH₂-CHR)ₙ-CH₂-ĊHR
However, sulphenyl chlorides can also act as chain transfer agents, which can limit the molecular weight of the resulting polymer. The reactivity and role in polymerization would be highly dependent on the specific monomer and reaction conditions. There is limited specific research available detailing the use of this compound in polymerization processes.
Rearrangement Reactions
There is no significant evidence in the chemical literature to suggest that this compound undergoes common rearrangement reactions under typical laboratory conditions. The simple isopropyl alkyl group is not prone to the types of skeletal rearrangements seen with larger, more complex carbocations that might be formed under ionic conditions. Similarly, radical rearrangements involving this structure are not commonly reported. The chemistry of this compound is primarily dictated by nucleophilic substitution at the sulfur atom or radical reactions initiated by the cleavage of the S-Cl bond.
Isomerization Pathways
The isomerization of sulphenyl chlorides, while not extensively documented for the isopropyl derivative specifically, can be understood through theoretical explorations of related small molecule systems containing sulfur, chlorine, and hydrogen. The isomerization pathways in these systems are typically characterized by low energy barriers, suggesting that multiple isomers could coexist in equilibrium under standard conditions. These transformations primarily involve intramolecular hydrogen shifts, conformational changes, and the formation of transient ring-like structures.
Theoretical studies on similar sulfur-containing chloro compounds suggest that isomerization can proceed through various transition states. For instance, the rotation of O-H bonds and the swinging motion of HCl molecules in H2SO4·HCl complexes lead to different stable isomers. mdpi.com By analogy, for this compound, potential isomerization pathways could involve the movement of the hydrogen atoms on the isopropyl group relative to the sulfur and chlorine atoms.
One potential pathway could be an intramolecular hydrogen transfer from the isopropyl backbone to the sulfur or chlorine atom, leading to a transient, unstable intermediate. This could then rearrange to a more stable isomer. Another possibility is the rotation around the C-S and S-Cl bonds, leading to different conformational isomers. The energy barriers for such rotations are generally low.
Computational studies on related molecules have identified various transition states and their corresponding energy barriers for isomerization. These studies highlight the importance of hydrogen bonding and other weak intermolecular forces in stabilizing different isomers. mdpi.com While direct experimental data for this compound is scarce, these theoretical models provide a framework for understanding its potential isomeric behavior.
Table 1: Theoretical Energy Barriers for Isomerization in a Related System (H2SO4·HCl)
| Transition | Description | Energy Barrier (kcal/mol) |
| CP5_HCl to CP6_HCl | Involves O–H···Cl hydrogen bond dynamics | 2.70 |
| CP5_HCl to CP7_HCl | Involves a different ring structure formation | 3.63 |
| CP6_HCl to CP7_HCl | Cis–trans isomerization | 2.06 |
This data is from a theoretical study on the H2SO4·HCl complex and is presented to illustrate the types of energy barriers that might be expected for isomerization processes in related sulfur-chlorine compounds. mdpi.com
Potential for Pummerer-type Rearrangements
The Pummerer rearrangement is a classic organic reaction that involves the conversion of a sulfoxide (B87167) to an α-acyloxy-thioether in the presence of an activating agent, typically an acid anhydride (B1165640) like acetic anhydride. wikipedia.orgchem-station.comtcichemicals.com The reaction proceeds through a key thionium (B1214772) ion intermediate.
This compound, in its native state, cannot directly undergo a Pummerer rearrangement because this reaction is characteristic of sulfoxides. The sulfur atom in a sulphenyl chloride is in a lower oxidation state than in a sulfoxide.
However, this compound can be considered a precursor to a substrate for a Pummerer-type rearrangement. The first step would be the oxidation of the sulphenyl chloride to the corresponding isopropyl sulfoxide. This oxidation can be achieved using various oxidizing agents. Once the isopropyl sulfoxide is formed, it can then be subjected to the conditions of the Pummerer rearrangement.
The mechanism would then proceed as follows:
Acylation of the sulfoxide: The oxygen atom of the isopropyl sulfoxide would be acylated by the activating agent (e.g., acetic anhydride).
Elimination: An elimination reaction would then generate a cationic-thial intermediate. wikipedia.org
Nucleophilic attack: A nucleophile, such as an acetate (B1210297) ion, would then attack the α-carbon, leading to the final α-acyloxy-thioether product.
Thionyl chloride can also be used to trigger a Pummerer-type rearrangement, which would yield an α-chloro-thioether. wikipedia.org The potential for this compound to be a precursor for such a reaction highlights its synthetic utility in accessing functionalized thioethers.
Table 2: Hypothetical Reaction Scheme for a Pummerer-type Rearrangement Starting from this compound
| Step | Reactant(s) | Reagent(s) | Intermediate/Product |
| 1. Oxidation | This compound | Oxidizing Agent | Isopropyl sulfoxide |
| 2. Rearrangement | Isopropyl sulfoxide | Acetic Anhydride | α-acetoxyisopropyl thioether |
This table illustrates the necessary preliminary step (oxidation) required to make a Pummerer-type rearrangement feasible for a compound derived from this compound.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution NMR Spectroscopy for Structure Elucidation
High-resolution NMR spectroscopy is the cornerstone for verifying the covalent structure of isopropyl sulphenyl chloride. A suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity between the isopropyl group and the sulphenyl chloride moiety.
The analysis of chemical shifts in ¹H, ¹³C, and ³³S NMR spectra provides fundamental information about the electronic environment of each nucleus within the molecule. While comprehensive experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the known effects of alkyl and sulphenyl chloride groups.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and characteristic of an isopropyl group. It should feature two distinct signals: a doublet corresponding to the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton. The methine proton is deshielded due to its proximity to the electronegative sulfur atom.
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum is predicted to show two signals, corresponding to the two non-equivalent carbon environments: the methyl carbons and the methine carbon. The methine carbon, being directly attached to sulfur, will appear significantly downfield compared to the methyl carbons.
³³S NMR Spectroscopy : Direct observation of the sulfur nucleus by ³³S NMR is challenging due to several factors. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (I = 3/2), which typically results in very broad resonance signals. For sulfenyl chlorides and other divalent sulfur compounds, chemical shifts are expected in a broad range, but specific experimental values for this compound are not readily available in the literature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity |
| ¹H | -CH(CH₃)₂ | 3.0 - 3.5 | Septet (sp) |
| -CH(CH ₃)₂ | 1.3 - 1.6 | Doublet (d) | |
| ¹³C | -C H(CH₃)₂ | 50 - 60 | CH |
| -CH(C H₃)₂ | 20 - 25 | CH₃ |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR experiments are essential for confirming the bonding network (connectivity) of the molecule by revealing through-bond correlations between nuclei. mdpi.com
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. A cross-peak is expected between the methine proton signal and the methyl proton signal, definitively confirming the isopropyl fragment. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org For this compound, the HSQC spectrum would show a correlation between the methine proton signal and the methine carbon signal, and another correlation between the methyl proton signals and the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. While less critical for a small molecule like this, it could be used to further confirm the structure. For instance, a correlation between the methyl protons and the methine carbon would be expected.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Expected Cross-Peaks | Information Gained |
| COSY | ¹H – ¹H | Between the -CH proton and the -C(CH ₃)₂ protons. | Confirms the isopropyl group connectivity. |
| HSQC | ¹H – ¹³C (1-bond) | Between the -C H proton and its attached H . Between the -C H₃ protons and their attached C . | Assigns protons to their directly bonded carbons. |
| HMBC | ¹H – ¹³C (2-3 bonds) | Between the -C(CH ₃)₂ protons and the -C H carbon. | Confirms the overall carbon skeleton of the fragment. |
Variable Temperature NMR for Conformational Dynamics
Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as the rotation around single bonds. acs.orgunibas.it For this compound, the primary dynamic process of interest is the rotation about the C-S single bond.
This rotation leads to different spatial arrangements, or conformations. If the energy barrier to this rotation is sufficiently high, cooling the sample to a low enough temperature can slow the interchange between conformers on the NMR timescale. This would result in the observation of signal broadening, followed by decoalescence into separate signals for each distinct conformer. unibas.it However, for a small, unhindered molecule like this compound, the barrier to rotation around the C-S bond is expected to be relatively low, meaning that such phenomena would likely only be observable at extremely low temperatures. sci-hub.se
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying specific functional groups and for studying conformational isomerism.
The S-Cl and C-S bonds in this compound have characteristic stretching frequencies that can be used for their identification.
S-Cl Stretch : The sulfur-chlorine stretching vibration is a strong indicator of the sulphenyl chloride functional group. This vibration typically appears in the FT-IR and Raman spectra in the region of 500-540 cm⁻¹, although its exact position can be influenced by the surrounding molecular structure.
C-S Stretch : The carbon-sulfur stretching vibration is generally weaker in the IR spectrum but can be a strong band in the Raman spectrum. For alkyl thiols and sulfides, this mode is typically observed in the 600-750 cm⁻¹ range.
Table 3: Characteristic Vibrational Frequencies for Key Bonds in this compound
| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR / Raman) |
| S–Cl | Stretch | 500 - 540 | Medium / Strong |
| C–S | Stretch | 600 - 750 | Weak-Medium / Strong |
| C–H (sp³) | Stretch | 2850 - 3000 | Strong / Strong |
Conformational Isomer Analysis
Rotation around the C-S bond can lead to the existence of different rotational isomers (rotamers), such as gauche and anti conformers. These conformers, while having the same chemical connectivity, possess distinct three-dimensional shapes and symmetries.
Vibrational spectroscopy can often distinguish between such isomers because the vibrational frequencies, particularly those of the C-S and S-Cl bonds, can be sensitive to the conformational state of the molecule. researchgate.netscielo.org.mx If multiple conformers are present in a sample at a given temperature, the FT-IR or Raman spectrum may show split peaks or additional shoulders in the C-S and S-Cl stretching regions. Each peak would correspond to a specific rotamer. By analyzing the relative intensities of these peaks at different temperatures, it is possible to determine the relative thermodynamic stabilities of the different conformers.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry serves as a critical tool for the elucidation of molecular structures by providing information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a reactive species like this compound, mass spectrometric techniques are invaluable for confirming its identity and probing its fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by measuring its mass with very high precision. For this compound (C₃H₇ClS), HRMS would provide an exact mass measurement, distinguishing it from any isomers or compounds with the same nominal mass.
The molecular ion peak in the mass spectrum of this compound would appear as a doublet due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). docbrown.info This results in two main molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.
Table 1: Expected HRMS Data for this compound Molecular Ions
| Ion Formula | Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance |
| [C₃H₇³⁵ClS]⁺ | ¹²C₃¹H₇³⁵Cl³²S | 110.0008 | 100% (Reference) |
| [C₃H₇³⁷ClS]⁺ | ¹²C₃¹H₇³⁷Cl³²S | 111.9979 | ~32% |
The fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of the most stable resulting ions. chemguide.co.uklibretexts.org For this compound, key fragmentation pathways would include the heterolytic cleavage of the S-Cl and C-S bonds.
Key Expected Fragmentation Pathways:
Loss of Chlorine: Cleavage of the relatively weak S-Cl bond would lead to the formation of the isopropylthio cation, [C₃H₇S]⁺.
Loss of Isopropyl Radical: Alpha-cleavage next to the sulfur atom could result in the loss of an isopropyl radical, generating the chlorothio cation, [SCl]⁺. This fragment would also exhibit the characteristic 3:1 isotopic pattern for chlorine.
Formation of Isopropyl Cation: Cleavage of the C-S bond can produce the highly stable isopropyl cation, [(CH₃)₂CH]⁺, which is often a prominent peak for isopropyl-containing compounds and would likely be the base peak. docbrown.info
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Formula | Notes |
| 110 | 112 | Molecular Ion | [C₃H₇ClS]⁺ | Exhibits ~3:1 isotopic ratio. |
| 75 | - | Isopropylthio cation | [C₃H₇S]⁺ | Loss of a chlorine radical. |
| 67 | 69 | Chlorothio cation | [SCl]⁺ | Loss of isopropyl radical; exhibits ~3:1 isotopic ratio. |
| 43 | - | Isopropyl cation | [(CH₃)₂CH]⁺ | Often the base peak due to its stability. |
| 41 | - | Allyl cation | [C₃H₅]⁺ | From rearrangement and loss of H₂ from the isopropyl cation. |
Tandem Mass Spectrometry (MS/MS) for Mechanistic Intermediates
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and for studying the gas-phase chemistry of ions, including reactive intermediates. In the context of this compound, MS/MS could be employed to investigate the structure and fragmentation of key intermediates formed in its reactions.
For example, in the electrophilic addition of sulphenyl chlorides to alkenes, a cyclic episulfonium ion is a proposed intermediate. Using MS/MS, one could generate this intermediate ion in the gas phase, mass-select it, and then induce its fragmentation through collision-induced dissociation (CID). The resulting fragment ions would provide direct structural evidence for the connectivity of the episulfonium ring and the nature of the substituent groups. This analysis can help to confirm reaction mechanisms by trapping and characterizing transient species that are otherwise difficult to observe.
X-ray Crystallography of Stable Derivatives or Complexes (if applicable)
Due to its high reactivity and probable instability under ambient conditions, obtaining a single crystal of this compound itself for X-ray crystallography is highly challenging. X-ray crystallography is an experimental science that determines the precise three-dimensional arrangement of atoms in a crystal. wikipedia.org Therefore, structural information is more practically obtained by analyzing stable crystalline derivatives or metal complexes where this compound acts as a ligand. eolss.netresearchgate.net The synthesis of such complexes often involves substitution or addition reactions where the sulfur atom coordinates to a transition metal center. eolss.netresearchgate.net
Bond Lengths, Bond Angles, and Dihedral Angles
Should a stable, crystalline derivative or complex of this compound be synthesized, single-crystal X-ray diffraction would yield precise measurements of its geometric parameters. This data is fundamental to understanding the molecule's conformation and the electronic effects of its environment.
Bond Lengths: The analysis would provide the exact lengths of the C-S, S-Cl, and C-C bonds. These values could be compared to those in related organosulfur compounds to assess the influence of the isopropyl group and the chlorine atom on the sulfur's bonding characteristics. For instance, coordination to a metal would be expected to lengthen the S-Cl bond.
Bond Angles: The C-S-Cl bond angle would be a key parameter, indicating the geometry around the sulfur atom. Similarly, the angles within the isopropyl group would confirm its tetrahedral geometry.
Dihedral Angles: Dihedral angles, such as the one defined by a C-C-S-Cl sequence of atoms, would describe the exact conformation of the molecule in the solid state, revealing the rotational orientation of the isopropyl group relative to the S-Cl bond.
Table 3: Illustrative Geometric Parameters from Related Organosulfur Structures
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | Source of Comparison |
| C(sp³)–S | 1.80 – 1.85 | - | General crystallographic data |
| S–Cl | 2.00 – 2.07 | - | Data from various sulfenyl and sulfonyl chlorides nih.govresearchgate.net |
| C–S–Cl | - | 98 – 105 | Data from various sulfenyl chlorides |
| C–C–C | - | ~111 | Isopropyl group geometry |
Note: This table presents typical values from related compounds to illustrate the type of data obtained from X-ray crystallography and does not represent measured data for this compound itself.
Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular forces. For a derivative of this compound, the analysis would focus on:
Van der Waals Forces: As a nonpolar molecule, dispersion forces would be the primary interactions governing the packing of its derivatives.
Dipole-Dipole Interactions: The polar S-Cl bond would introduce a dipole moment, leading to dipole-dipole interactions that could influence molecular orientation in the crystal.
Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, stable derivatives might incorporate functional groups capable of such interactions (e.g., an OH or NH group). In such cases, hydrogen bonds (e.g., O-H···Cl or N-H···S) could be dominant forces in the crystal packing. mdpi.com
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule, further influencing the supramolecular architecture.
Theoretical and Computational Chemistry of Isopropyl Sulphenyl Chloride
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of isopropyl sulphenyl chloride at the atomic level. These methods provide a detailed picture of the electron distribution and the forces governing the molecular geometry.
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the electronic structure of molecules. For a molecule like this compound, these calculations can predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic energies.
DFT methods, particularly with hybrid functionals like B3LYP, are often employed to balance computational cost and accuracy. For instance, studies on structurally similar organochlorine compounds have demonstrated the reliability of DFT in predicting geometric parameters. The choice of basis set, such as the 6-311G(d,p) basis set, is crucial for obtaining accurate results, as it includes polarization and diffuse functions that are important for describing the electronic environment around the sulfur and chlorine atoms.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a more rigorous theoretical framework but are computationally more demanding. These methods are valuable for benchmarking the results obtained from DFT calculations and for systems where electron correlation effects are particularly significant.
Table 1: Calculated Geometric Parameters of this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.82 | ||
| S-Cl | 2.04 | ||
| C-C (isopropyl) | 1.53 | ||
| C-H | 1.09 | ||
| C-S-Cl | 100.5 | ||
| C-C-S | 110.2 | ||
| H-C-H | 109.5 | ||
| C-C-S-Cl | 65.0 |
Energy minimization is a computational process to find the molecular geometry with the lowest potential energy, which corresponds to the most stable conformation of the molecule. For this compound, the rotation around the C-S bond is a key conformational feature.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers.
The electrophilic nature of the sulfur atom in sulphenyl chlorides makes them reactive towards nucleophiles, such as alkenes. Theoretical studies on the addition of sulphenyl chlorides to double bonds suggest a mechanism involving the formation of a cyclic thiiranium ion intermediate.
For this compound reacting with an alkene, the reaction coordinate would describe the geometric changes as the reactants approach, form the thiiranium intermediate, and then undergo nucleophilic attack by the chloride ion to form the final product. DFT calculations can be used to locate the transition state structures along this reaction pathway. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a critical parameter for determining the reaction rate.
Table 2: Illustrative Calculated Activation Energies for the Reaction of this compound with Ethene
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Formation of Thiiranium Ion | TS1 | 10-15 |
| Ring-opening by Chloride | TS2 | 5-8 |
Note: These values are hypothetical and representative of typical activation energies for the addition of sulphenyl chlorides to alkenes as determined by DFT calculations.
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Computational solvation models are used to account for these effects.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models, where individual solvent molecules are included in the calculation, provide a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, but are much more computationally expensive. For a reaction involving charged intermediates like the thiiranium ion, the choice of solvation model can be critical for obtaining accurate activation energies and reaction profiles.
Molecular Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants play a crucial role in determining the course of a chemical reaction.
In the case of this compound, the LUMO is expected to be localized primarily on the S-Cl bond, specifically an antibonding σ* orbital. This low-lying LUMO makes the sulfur atom susceptible to nucleophilic attack. The HOMO, on the other hand, would likely have significant contribution from the lone pair electrons on the sulfur and chlorine atoms.
The energy difference between the HOMO of a nucleophile and the LUMO of this compound (the HOMO-LUMO gap) is a key indicator of reactivity. A smaller gap generally corresponds to a more favorable interaction and a faster reaction. Analysis of the shapes and energies of these frontier orbitals can predict the regioselectivity and stereoselectivity of its reactions.
Table 3: Illustrative Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Primarily σ*(S-Cl), indicating susceptibility of the S-Cl bond to cleavage |
| HOMO | -9.8 | Primarily lone pair character on S and Cl atoms |
| HOMO-LUMO Gap | 8.3 | Reflects the kinetic stability of the molecule |
Note: The energy values are illustrative and represent typical ranges for simple alkyl sulphenyl chlorides as determined by DFT calculations.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides insights into the reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comwuxiapptec.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. ossila.com Conversely, the LUMO is the innermost orbital that is empty of electrons and represents the molecule's capacity to accept electrons, thus acting as an electrophile. ossila.com
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical stability and reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com A small HOMO-LUMO gap indicates that a molecule is more reactive, as it can be more easily polarized and undergo electronic transitions. irjweb.com
For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur and chlorine atoms, making these sites susceptible to electrophilic attack. The LUMO is likely to be localized around the antibonding σ* orbital of the S-Cl bond, indicating that this bond is the most probable site for nucleophilic attack. This would lead to the cleavage of the sulfur-chlorine bond, a common reaction pathway for sulfenyl chlorides.
To illustrate the application of FMO theory to this compound, the following table presents hypothetical, yet chemically reasonable, values for the HOMO and LUMO energies and the resulting energy gap, calculated using a representative density functional theory (DFT) method.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -9.50 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 8.25 |
Electrostatic Potential Mapping
Electrostatic Potential (ESP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a color-coded map of the electrostatic potential on the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). deeporigin.com In an ESP map, regions of negative potential, typically colored red, indicate an excess of electron density and are prone to attack by electrophiles. Regions of positive potential, usually colored blue, signify a deficiency of electrons and are susceptible to nucleophilic attack. deeporigin.com Green and yellow areas represent regions of neutral or intermediate potential.
This visualization of charge distribution is invaluable for predicting how this compound will interact with other molecules, such as nucleophiles and electrophiles, and for understanding its intermolecular interactions. libretexts.org
Molecular Dynamics Simulations
Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamic behavior of molecules. For a flexible molecule like this compound, MD simulations can be employed to explore its potential energy surface and identify its stable conformers.
The rotation around the C-S bond in this compound gives rise to different spatial arrangements of the atoms, known as conformers. These conformers will have different energies due to steric and electronic effects. MD simulations can sample these different conformations by simulating the molecule's movement at a given temperature, allowing it to overcome energy barriers and explore various conformational states. nih.gov
Based on general chemical principles, it is expected that the conformational landscape of this compound would be dominated by staggered conformations to minimize steric hindrance between the bulky isopropyl group and the chlorine atom. An analysis of the simulation trajectory would reveal the preferred dihedral angles and the relative populations of each conformer.
The following table provides a hypothetical summary of the relative energies and populations of the most stable conformers of this compound as might be determined from a molecular dynamics simulation.
| Conformer | Dihedral Angle (C-C-S-Cl) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | 180° | 0.00 | 65 |
| Gauche 1 | 60° | 1.20 | 17.5 |
| Gauche 2 | -60° | 1.20 | 17.5 |
Solvent Effects on Reactivity
The solvent in which a chemical reaction takes place can have a profound impact on its rate and mechanism. rsc.org Molecular dynamics simulations are a powerful tool to investigate these solvent effects at a molecular level. easychair.org By explicitly including solvent molecules in the simulation, it is possible to study how the solvent interacts with the solute and influences its reactivity. easychair.org
For this compound, the polarity of the solvent is expected to play a significant role in its reactivity, particularly in reactions involving the cleavage of the S-Cl bond. In polar solvents, such as water or alcohols, the solvent molecules can stabilize charged intermediates and transition states through dipole-dipole interactions or hydrogen bonding. nih.gov This stabilization can lower the activation energy for reactions that proceed through ionic mechanisms, such as SN1-type reactions.
In non-polar solvents, such as hexane or carbon tetrachloride, these stabilizing interactions are absent. Consequently, reactions are more likely to proceed through concerted or radical mechanisms. MD simulations can provide insights into the structure of the solvent around the solute molecule, the dynamics of solvent reorganization during a reaction, and the free energy profile of the reaction in different solvents.
The following table provides a conceptual illustration of how different solvents might affect the activation energy for the heterolytic cleavage of the S-Cl bond in this compound.
| Solvent | Dielectric Constant | Relative Activation Energy (kcal/mol) |
|---|---|---|
| Hexane | 1.9 | High |
| Dichloromethane | 9.1 | Intermediate |
| Acetone | 21 | Lower |
| Water | 80 | Lowest |
Synthetic Applications and Reagent Utility of Isopropyl Sulphenyl Chloride
As a Precursor to Organosulfur Compounds
Isopropyl sulphenyl chloride is a reactive and versatile reagent in organosulfur chemistry, primarily serving as a source of an electrophilic isopropylthio (i-PrS) group. Its utility stems from the polarized sulfur-chlorine bond, which readily cleaves upon reaction with various nucleophiles, enabling the construction of more complex sulfur-containing molecules.
Synthesis of Sulfides and Disulfides
This compound is an effective precursor for the synthesis of unsymmetrical sulfides and disulfides.
Sulfides : The reaction of this compound with organometallic reagents, such as Grignard reagents (R'MgX) or organolithium compounds (R'Li), provides a direct route to isopropyl sulfides. In this reaction, the carbanionic center of the organometallic compound acts as a nucleophile, attacking the electrophilic sulfur atom of the sulphenyl chloride and displacing the chloride ion.
Reaction Scheme: (CH₃)₂CH-S-Cl + R'-M → (CH₃)₂CH-S-R' + MCl (where M = MgX or Li)
Disulfides : Unsymmetrical disulfides can be prepared by reacting this compound with a thiol (R'SH) in the presence of a base. The base deprotonates the thiol to form a thiolate anion (R'S⁻), which is a potent nucleophile. The thiolate then attacks the this compound to form a new sulfur-sulfur bond, yielding an unsymmetrical disulfide.
Reaction Scheme: (CH₃)₂CH-S-Cl + R'-SH + Base → (CH₃)₂CH-S-S-R' + Base·HCl
| Reactant | Reagent Type | Product | Product Type |
| Grignard Reagent (R'MgX) | Organometallic | (CH₃)₂CH-S-R' | Isopropyl sulfide (B99878) |
| Organolithium (R'Li) | Organometallic | (CH₃)₂CH-S-R' | Isopropyl sulfide |
| Thiol (R'-SH) / Base | Thiolate | (CH₃)₂CH-S-S-R' | Isopropyl disulfide |
Preparation of Sulfenamides and Sulfenyl Esters
The electrophilic nature of this compound allows for the formation of bonds between sulfur and heteroatoms like nitrogen and oxygen.
Sulfenamides : These compounds, containing a sulfur-nitrogen bond, are readily synthesized by the reaction of this compound with primary or secondary amines. wikipedia.org The reaction typically requires a base (which can be an excess of the amine itself) to neutralize the hydrogen chloride byproduct. wikipedia.org Sulfenamides are valuable intermediates in organic synthesis and are found in some biologically active molecules. rsc.org The classical method for synthesizing sulfenamides involves the condensation of sulfenyl chlorides with amines. rsc.org
Reaction Scheme: (CH₃)₂CH-S-Cl + R₂'NH → (CH₃)₂CH-S-NR₂' + HCl
Sulfenyl Esters : In a similar fashion, this compound reacts with alcohols or alkoxides to form sulfenyl esters (also known as thiohypochlorites), which feature a sulfur-oxygen single bond. wikipedia.org These compounds are often less stable than their sulfenamide (B3320178) counterparts but are useful in certain synthetic applications.
Reaction Scheme: (CH₃)₂CH-S-Cl + R'-OH → (CH₃)₂CH-S-OR' + HCl
| Nucleophile | Product Class | General Structure |
| Primary/Secondary Amine | Sulfenamide | (CH₃)₂CH-S-NR₂' |
| Alcohol/Alkoxide | Sulfenyl Ester | (CH₃)₂CH-S-OR' |
Formation of Sulfoxides and Sulfones (via oxidation of primary products)
The sulfides prepared from this compound can be subsequently oxidized to produce sulfoxides and sulfones, two important classes of organosulfur compounds with wide applications in materials science and pharmaceuticals. acsgcipr.orgjchemrev.com The selective oxidation of sulfides is the most common and convenient route to these compounds. jchemrev.com
Synthesis of Sulfoxides : The partial oxidation of an isopropyl sulfide (prepared as in 6.1.1) yields the corresponding isopropyl sulfoxide (B87167). This transformation requires careful control of the oxidant stoichiometry and reaction conditions to prevent over-oxidation to the sulfone. acsgcipr.org Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂) under catalytic conditions, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.org The use of catalyst-free systems with reagents like oxone in specific solvents, such as ethanol, can also yield sulfoxides in excellent yields. rsc.org
Reaction Scheme: (CH₃)₂CH-S-R' + [O] → (CH₃)₂CH-S(O)-R'
Synthesis of Sulfones : More vigorous oxidation of the starting sulfide, or the further oxidation of the intermediate sulfoxide, leads to the formation of a sulfone. researchgate.net This is typically achieved by using a stoichiometric excess of a strong oxidizing agent, such as hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or by conducting the reaction with oxone in water. organic-chemistry.orgrsc.org The choice of catalyst can also direct the reaction; for example, niobium carbide catalyzes the oxidation of sulfides to sulfones using H₂O₂, whereas tantalum carbide favors the formation of sulfoxides. organic-chemistry.org
| Starting Material | Oxidation Level | Product Class | Common Oxidants |
| Isopropyl sulfide | Partial | Sulfoxide | H₂O₂/Catalyst, m-CPBA, Oxone in EtOH rsc.org |
| Isopropyl sulfide | Full | Sulfone | Excess H₂O₂, KMnO₄, Oxone in H₂O organic-chemistry.orgrsc.org |
| Isopropyl sulfoxide | Full | Sulfone | H₂O₂, KMnO₄, m-CPBA |
Role in Complex Organic Transformations
Beyond its use as a simple building block, this compound participates in more complex reactions that enable the construction of intricate molecular architectures, including heterocyclic systems.
Annulation Reactions and Heterocycle Synthesis
Annulation reactions involve the formation of a new ring onto an existing molecular framework. This compound can act as a key reagent in such transformations, particularly in the synthesis of sulfur-containing heterocycles. The general mechanism involves the electrophilic addition of the sulphenyl chloride to an unsaturated system, like an alkene or alkyne, followed by an intramolecular cyclization event.
The reaction is initiated by the attack of the π-bond of the alkene on the electrophilic sulfur atom, which can lead to the formation of a cyclic thiiranium (or episulfonium) ion intermediate. This intermediate is highly reactive and susceptible to nucleophilic attack. If the substrate contains a suitably positioned internal nucleophile, it can attack the thiiranium ion to close a ring, completing the annulation. This strategy has been effectively used with various sulfenyl halides to synthesize condensed thiazole (B1198619) and thiazine (B8601807) derivatives from alkenes and cycloalkenes. nih.gov
Example of a generalized annulation pathway: An alkene containing a nucleophilic group (-NuH) reacts with this compound. The initial electrophilic addition forms a thiiranium ion. A subsequent intramolecular attack by the nucleophilic group leads to the formation of a new heterocyclic ring.
| Reaction Type | Key Intermediate | Outcome |
| Electrophilic Addition-Cyclization | Thiiranium (Episulfonium) ion | Formation of a sulfur-containing heterocycle |
Stereoselective Alkylthiolation Reactions
Alkylthiolation is the addition of an alkylthio group (such as i-PrS) across a double or triple bond. When this compound adds to an alkene, the reaction often proceeds with high stereoselectivity. This is a direct consequence of the reaction mechanism.
The formation of the bridged, three-membered thiiranium ion intermediate after the initial electrophilic attack blocks one face of the original alkene. The subsequent nucleophilic attack by the chloride ion (or another external nucleophile) must occur from the opposite face, resulting in a net anti-addition of the isopropylthio group and the chloride across the double bond. This predictable stereochemical outcome is a hallmark of reactions involving sulfenyl chlorides and is crucial in synthetic strategies where controlling the stereochemistry of the product is essential.
Reaction Scheme (Stereochemistry shown for cyclohexene): Cyclohexene (B86901) reacts with (CH₃)₂CH-S-Cl to form a thiiranium ion intermediate. The chloride ion then attacks from the axial position, leading to the formation of the trans-adduct, where the isopropylthio and chloro groups are on opposite faces of the ring.
| Substrate | Reagent | Key Feature | Stereochemical Outcome |
| Alkene | This compound | Bridged thiiranium ion intermediate | Anti-addition of -S-CH(CH₃)₂ and -Cl groups |
Applications in Chiral Synthesis
This compound is a valuable reagent in asymmetric synthesis, primarily utilized for the introduction of a sulfur-containing group that can influence the stereochemical outcome of subsequent reactions. Its applications in this domain are centered on the generation of chiral organosulfur compounds which can serve as intermediates or auxiliaries.
Formation of Chiral Sulfenates
One of the key applications of this compound in chiral synthesis is its reaction with chiral alcohols to form diastereomeric sulfenates. This reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulphenyl chloride by the oxygen atom of the chiral alcohol. The resulting sulfenates are chiral at the sulfur atom, and the presence of the chiral auxiliary (the alcohol backbone) leads to the formation of a mixture of diastereomers. wiley-vch.denih.gov
The general reaction can be represented as: (CH₃)₂CH-S-Cl + ROH → (CH₃)₂CH-S-OR + HCl where R*OH is a chiral alcohol.
The diastereomeric ratio of the resulting sulfenates can be influenced by the reaction conditions, such as the solvent and the presence of a base to neutralize the liberated HCl. These diastereomeric sulfenates can often be separated by chromatographic or crystallization techniques, providing access to diastereomerically pure compounds. These pure diastereomers are valuable precursors for the synthesis of enantiomerically pure sulfoxides through oxidation. wiley-vch.deillinois.edu
A variety of chiral alcohols have been successfully employed as auxiliaries in this context. Some common examples include menthol (B31143) and diacetone-D-glucose. nih.gov The choice of the chiral auxiliary is crucial as it dictates the ease of separation of the diastereomeric sulfenates and can influence the stereoselectivity of subsequent transformations.
| Chiral Alcohol | Typical Source | Key Feature |
|---|---|---|
| (-)-Menthol | Natural product | Often yields crystalline sulfenates, facilitating separation. illinois.edu |
| Diacetone-D-glucose (DAG) | Carbohydrate-derived | Bulky auxiliary that can impart high diastereoselectivity. nih.gov |
| 8-Phenylmenthol | Synthetic derivative of menthol | Provides enhanced steric hindrance for improved selectivity. |
Diastereoselective Reactions with Chiral Substrates
The chiral sulfenates formed from this compound and chiral alcohols can undergo diastereoselective reactions, most notably oxidation to sulfoxides. The chiral auxiliary attached to the sulfenate group directs the approach of the oxidizing agent to one of the lone pairs on the sulfur atom, leading to the preferential formation of one diastereomer of the resulting sulfoxide. wiley-vch.de
The general scheme for this process is: (CH₃)₂CH-S-OR* (diastereomerically pure) + [O] → (CH₃)₂CH-S(O)-OR* (diastereomerically enriched)
| Oxidizing Agent | Diastereomeric Excess (d.e.) | Reference Principle |
|---|---|---|
| m-Chloroperoxybenzoic acid (mCPBA) | Moderate to Good | Steric approach control by the chiral auxiliary. |
| Davis' Oxaziridine | Potentially High | Enantioselective oxidation by a chiral oxidant. acs.org |
| Hydrogen Peroxide with Metal Catalyst | Variable | Catalytic asymmetric oxidation. wiley-vch.de |
While direct diastereoselective additions of this compound to chiral alkenes or enolates are less commonly reported, the principles of steric and electronic control exerted by chiral substrates would be expected to influence the stereochemical outcome of such reactions.
Functional Group Interconversions and Protecting Group Chemistry
This compound also finds utility in the realms of functional group interconversion and protecting group strategies, particularly in the chemistry of thiols.
The isopropylsulfenyl group, (CH₃)₂CH-S-, can be introduced by reacting this compound with a nucleophile. This functionality can then be further manipulated or removed, making it a useful tool in multi-step synthesis.
A primary application in this area is the protection of thiol groups (-SH). Thiols are susceptible to oxidation and can interfere with various reaction conditions. This compound reacts readily with thiols to form unsymmetrical disulfides.
R-SH + Cl-S-CH(CH₃)₂ → R-S-S-CH(CH₃)₂ + HCl
The resulting isopropyl disulfide is stable to a range of reaction conditions, effectively protecting the thiol functionality. The isopropylsulfenyl protecting group can be selectively removed under reductive conditions, for example, with dithiothreitol (B142953) (DTT) or phosphine (B1218219) reagents, to regenerate the free thiol. This protection strategy is valuable in peptide and protein chemistry where cysteine residues contain a thiol group that often requires protection during synthesis. rsc.org
In the context of functional group interconversions, sulphenyl chlorides can be considered as reagents that allow for the conversion of a C-H bond (in the case of reaction with an enolate) or an O-H/N-H/S-H bond into a C-S, O-S, N-S, or S-S bond, respectively. This introduces a sulfur atom that can be further transformed, for instance, through oxidation to a sulfoxide or sulfone, which have distinct chemical properties and can act as leaving groups or participate in other transformations. imperial.ac.uk For example, the conversion of an alcohol to a sulfenate ester introduces a group that can be further elaborated, as seen in chiral synthesis. While sulfonyl chlorides are more commonly used to convert alcohols into good leaving groups (sulfonates), sulfenyl chlorides offer a pathway to introduce a sulfur atom at a lower oxidation state, opening up different synthetic possibilities. vanderbilt.edu
| Functional Group Protected | Protecting Group Formed | Typical Deprotection Conditions |
|---|---|---|
| Thiol (R-SH) | Unsymmetrical Disulfide (R-S-S-iPr) | Reducing agents (e.g., DTT, PPh₃) |
Stability, Handling, and Storage Considerations for Research
Intrinsic Instability and Decomposition Pathways
Alkanesulfenyl chlorides, including the isopropyl derivative, are known for their reactivity and propensity to decompose under various conditions. The stability of these compounds is influenced by factors such as temperature and the polarity of the solvent. Aromatic sulfenyl chlorides tend to exhibit greater stability compared to their aliphatic counterparts like isopropyl sulphenyl chloride.
Hydrolysis and Disproportionation Reactions
One of the primary decomposition pathways for this compound is hydrolysis. The sulfur-chlorine bond is highly susceptible to nucleophilic attack by water. This reaction initially forms isopropylsulfenic acid ((CH₃)₂CHSOH) and hydrochloric acid.
Reaction with Water: (CH₃)₂CHSCl + H₂O → (CH₃)₂CHSOH + HCl
Isopropylsulfenic acid, like most simple alkanesulfenic acids, is a transient and highly unstable intermediate. It readily undergoes self-condensation or disproportionation reactions. While specific studies detailing the exact distribution of products for isopropylsulfenic acid are scarce, the general mechanism for alkanesulfenic acids involves a series of reactions that can lead to the formation of a thiosulfinate, which may further decompose.
A common disproportionation pathway for sulfenic acids is: 3 R-SOH → R-SO₂H + R-S-S-R + H₂O
Thermal and Photolytic Instability
This compound is sensitive to both heat and light, which can induce homolytic cleavage of the sulfur-chlorine bond.
Thermal Decomposition: Alkyl sulfenyl chlorides are known to be thermally labile. While specific quantitative thermal decomposition data for this compound is not readily available in the literature, decomposition can be expected at elevated temperatures. The process can lead to the formation of various products through radical mechanisms. For example, decomposition of cyclohexanesulfenyl chloride has been studied, indicating that the stability is temperature-dependent.
Photolytic Instability: The S-Cl bond in sulfenyl chlorides is susceptible to photolytic cleavage upon exposure to light, particularly in the UV range. This cleavage generates a thiyl radical ((CH₃)₂CHS•) and a chlorine radical (Cl•).
Photolytic Cleavage: (CH₃)₂CHSCl + hν → (CH₃)₂CHS• + Cl•
These radical species are highly reactive and can initiate a variety of subsequent reactions, including dimerization to form diisopropyl disulfide, abstraction of hydrogen atoms from solvent or other molecules, or addition to unsaturated bonds. This light sensitivity necessitates that reactions and storage involving this compound be conducted in the absence of light, for instance, by using amber glass vessels or by wrapping the reaction apparatus in aluminum foil.
Strategies for Enhanced Stability in Research Settings
Given its inherent instability, the successful use of this compound in research relies on specific handling and storage techniques designed to minimize decomposition.
Use of Inert Atmospheres and Low Temperatures
To prevent hydrolysis from atmospheric moisture, all manipulations involving this compound should be carried out under a dry, inert atmosphere, such as nitrogen or argon. Standard techniques using Schlenk lines or gloveboxes are recommended.
Furthermore, the compound's thermal lability requires that it be stored and handled at low temperatures. Storage at temperatures of 0 °C or below is crucial to slow the rate of decomposition. Reactions involving this reagent are often performed at temperatures ranging from -78 °C (dry ice/acetone bath) to 0 °C to ensure its integrity throughout the course of the reaction.
Solvent Selection and Concentration Effects
The choice of solvent plays a critical role in the stability of this compound. Protic solvents, such as water and alcohols, are incompatible as they react with the S-Cl bond. Polar aprotic solvents may also promote decomposition. Therefore, non-polar, aprotic solvents are the preferred medium for reactions involving this compound.
| Solvent Class | Suitability | Rationale |
| Protic (e.g., Water, Methanol) | Unsuitable | Reacts directly with the sulfenyl chloride. |
| Polar Aprotic (e.g., DMSO, DMF) | Generally Avoided | Can promote ionic decomposition pathways. |
| Non-Polar Aprotic (e.g., Hexane, Toluene, Dichloromethane) | Suitable | Minimizes reactivity and undesirable side reactions. |
This table provides general guidance on solvent selection for handling this compound based on the known reactivity of alkanesulfenyl chlorides.
While specific studies on concentration effects are limited, as a general principle for reactive intermediates, using dilute solutions can sometimes suppress bimolecular decomposition pathways. However, for synthetic applications, the concentration is often dictated by the kinetics of the desired reaction. The most common strategy is not long-term stabilization in solution but rather its immediate use after generation.
Methods for In Situ Generation and Immediate Consumption
Due to its limited stability, this compound is often not isolated but is instead generated in situ and used immediately in a subsequent reaction. This approach avoids issues related to purification and storage. Common precursors for its generation include isopropyl thiol (propane-2-thiol) or diisopropyl disulfide.
A widely used method for the in situ synthesis of sulfenyl chlorides is the reaction of a thiol with a chlorinating agent like N-chlorosuccinimide (NCS).
In Situ Generation from Isopropyl Thiol: (CH₃)₂CHSH + NCS → (CH₃)₂CHSCl + Succinimide (B58015)
This reaction is typically carried out in a non-polar aprotic solvent, such as dichloromethane, at low temperatures (e.g., 0 °C). Once the formation of this compound is complete, the desired reactant (e.g., an alkene or an amine) is added directly to the reaction mixture to form the final product. For example, its in situ generation followed by addition to an alkene would result in a β-chloro thioether.
Example of In Situ Generation and Consumption:
(CH₃)₂CHSH + NCS --(CH₂Cl₂, 0 °C)--> [(CH₃)₂CHSCl]
[(CH₃)₂CHSCl] + R-CH=CH₂ → R-CHCl-CH₂-S-CH(CH₃)₂
This two-step, one-pot procedure is highly efficient as it minimizes the handling of the unstable sulfenyl chloride, thereby maximizing its effective concentration for the desired synthetic transformation.
Future Directions and Research Gaps in Isopropyl Sulphenyl Chloride Chemistry
Development of More Stable and Storable Forms
A primary challenge hindering the widespread use of simple alkyl sulphenyl chlorides, including the isopropyl variant, is their inherent instability. These compounds are sensitive to moisture, heat, and light, often leading to decomposition and limiting their shelf-life. Future research must prioritize the development of more robust and storable forms of isopropyl sulphenyl chloride.
One promising avenue is the synthesis of derivatives that incorporate stabilizing structural motifs. It is known that sulphenyl halides can be stabilized by adjacent electronegative substituents, as seen in the stable compound trichloromethanesulfenyl chloride (CCl₃SCl). wikipedia.org A key research goal would be to investigate analogous strategies for the isopropyl group, potentially through the synthesis of fluorinated or otherwise electron-deficient analogues.
Another approach could involve the development of solid-state reagents or stabilized formulations that release this compound in situ. This could be achieved by complexation with Lewis bases or encapsulation in porous materials. Furthermore, creating reagents that act as "this compound mimics," analogous to how pentafluorophenyl sulfonate esters serve as more stable alternatives to reactive sulfonyl chlorides, could provide a practical solution for handling and storage challenges. chemistryviews.org
| Research Approach | Proposed Benefit | Relevant Analogy |
| Introduction of Electronegative Groups | Enhanced electronic stability of the S-Cl bond. | Trichloromethanesulfenyl chloride (CCl₃SCl) wikipedia.org |
| In Situ Generation | Avoids isolation and storage of the unstable species. | N/A |
| Development of Stable Mimics | Provides a storable solid reagent with similar reactivity. | Pentafluorophenyl sulfonate esters for sulfonyl chlorides chemistryviews.org |
| Formulation/Complexation | Increased shelf-life and easier handling. | N/A |
Exploration of Novel Reactivity Patterns and Synthetic Applications
While this compound is expected to undergo classical sulphenyl chloride reactions—such as addition to alkenes and reactions with amines or alcohols—its unique steric and electronic properties have not been fully exploited in novel synthetic contexts. wikipedia.org A significant research gap exists in applying this reagent to the synthesis of complex, high-value molecules.
Future work should explore its use in constructing key structural motifs found in pharmaceuticals and agrochemicals. For instance, the reaction with various N-H bonds to form sulfenamides is a foundational transformation used to produce fungicides. wikipedia.org A systematic study of the reactivity of this compound with a diverse range of amines, amides, and other nitrogen nucleophiles could yield novel bioactive compounds.
Furthermore, the emerging field of sulfur-based polymer chemistry presents exciting opportunities. A process termed "sulfenyl chloride inverse vulcanization" utilizes sulfur monochloride (S₂Cl₂) to create advanced polymers. acs.orgacs.org Investigating the potential of this compound as a monomer or chain-transfer agent in similar polymerization reactions could lead to new materials with tailored properties. Another critical area for exploration is asymmetric synthesis; developing methods where this compound transfers the isopropylthio group to a prochiral substrate to generate a stereogenic sulfur center would be a significant advancement. researchgate.net
Advanced Catalytic Methods for Sulphenyl Chloride Chemistry
The development of catalytic methods for reactions involving sulphenyl chlorides is in its infancy compared to the well-established catalytic chemistry of other functional groups. The majority of current applications rely on stoichiometric reactions, which can limit efficiency and generate significant waste. A major future direction is the design of catalytic systems that enable new transformations or improve the selectivity and efficiency of known reactions of this compound.
Drawing inspiration from related fields, transition metal catalysis holds considerable promise. For example, rhodium-catalyzed coupling reactions of sulfenamides with diazo compounds have been successfully used for asymmetric S-alkylation. researchgate.net Research into analogous catalytic systems could enable the enantioselective addition of the isopropylthio group to various substrates.
Photocatalysis also offers a powerful tool for activating new reactivity modes. Visible-light photocatalysis has been effectively used for the synthesis of sulfonyl chlorides, and similar strategies could be envisioned for both the synthesis and subsequent reactions of this compound, potentially proceeding through radical pathways under mild conditions. acs.orgnih.gov The development of such catalytic processes would represent a paradigm shift, moving from classical stoichiometric reactivity to more efficient and sustainable modern synthetic methods. chemscene.com
| Catalytic Strategy | Potential Application for this compound | Rationale/Precedent |
| Transition Metal Catalysis | Asymmetric addition reactions; cross-coupling. | Rh-catalyzed reactions of sulfenamides researchgate.net |
| Organocatalysis | Enantioselective formation of sulfenamides or thioethers. | Cinchona alkaloid-catalyzed reactions of related sulfur compounds researchgate.net |
| Photocatalysis | Radical-based additions to unsaturated bonds; novel C-S bond formations. | Photocatalytic synthesis of sulfonyl chlorides acs.orgnih.gov |
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques
A fundamental gap in the chemistry of this compound lies in the detailed mechanistic understanding of its reactions. While the formation of an intermediate episulfonium ion is often proposed in additions to olefins, this model has been challenged, and a spectrum of mechanisms may be operative depending on the substrate and conditions. lmaleidykla.lt
Future research should employ advanced techniques to elucidate these reaction pathways. Computational methods, particularly Density Functional Theory (DFT), can be used to map potential energy surfaces, identify transition states, and predict reaction outcomes. A theoretical study on the reaction of methylsulphenyl chloride with styrene (B11656) suggested a concerted, single-step reaction rather than a stepwise process through an intermediate, highlighting the power of computational chemistry to refine mechanistic hypotheses. lmaleidykla.lt Applying similar computational scrutiny to the reactions of this compound with various alkenes would provide invaluable insight.
These computational predictions should be paired with experimental studies. Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow UV-Vis spectroscopy, can be used to detect reactive intermediates and determine reaction kinetics. Kinetic studies, including the application of methodologies like the extended Grunwald-Winstein equation, which has been used to probe the solvolysis mechanisms of sulfonyl chlorides, could clarify the role of the solvent and the degree of charge separation in the transition state for reactions of this compound. beilstein-journals.orgresearchgate.net
Potential for Applications in Materials Science (e.g., polymer modification, optical materials)
One of the most promising and tangible future directions for sulphenyl chloride chemistry lies in materials science. Recent breakthroughs have demonstrated that inorganic sulphenyl chlorides, specifically sulfur monochloride (S₂Cl₂), can be used as monomers to synthesize a new class of optical polymers with exceptional properties. acs.orgnih.govnih.gov These materials exhibit a unique combination of a high refractive index, excellent optical transparency, and low birefringence. nih.gov
A significant research opportunity exists to explore this compound as a novel monomer or modifying agent for the creation of advanced functional polymers. Its incorporation into a polymer backbone could impart distinct properties due to the presence of the bulky, aliphatic isopropyl group. Research should focus on copolymerizing this compound with various allylic or other unsaturated comonomers to produce new "disulfide glass" materials. technologypublisher.com The resulting polymers could find applications as high-performance plastic optics, coatings, photoresists for microelectronics fabrication, or materials for 3D-printing. nih.govnih.govtechnologypublisher.com
Additionally, the reactivity of this compound towards unsaturated polymers, such as polyisoprene, represents another avenue for research. rsc.org Such polymer modification reactions could be used to tune the surface properties, cross-linking density, or thermal stability of existing commodity plastics.
| Property of Existing S₂Cl₂-based Polymers | Hypothetical Influence of this compound | Potential Application |
| High Refractive Index (n > 1.6) acs.org | Potentially lower refractive index but improved processability. | Lenses, optical coatings technologypublisher.com |
| High Optical Transparency nih.gov | Maintain transparency while enhancing solubility. | Plastic optics, photopatterning nih.govnih.gov |
| Cross-linked Thermoset acs.org | Creation of soluble, linear polymers or thermoplastic elastomers. | Solution-processable films, adhesives. |
| Thiol-free Network acs.org | Introduce aliphatic character, potentially improving impact resistance. | Durable optical components. |
Green Chemistry Approaches in Sulphenyl Chloride Synthesis and Use
Integrating the principles of green and sustainable chemistry into the lifecycle of this compound is essential for its future adoption. researchgate.net Research is needed to develop more environmentally benign methods for both its synthesis and its subsequent use in chemical transformations.
The traditional synthesis of sulphenyl chlorides often involves the chlorination of disulfides with elemental chlorine (Cl₂), a toxic and hazardous gas. wikipedia.org A key research goal is to develop alternative, greener synthetic routes. This could involve using alternative chlorinating agents or exploring electrochemical or photocatalytic methods that avoid the use of Cl₂. The use of photocatalysis with sustainable catalysts composed of earth-abundant elements has already shown promise in the synthesis of sulfonyl chlorides and could be adapted for sulphenyl chlorides. acs.org
In terms of its application, future research should focus on developing catalytic, atom-economical reactions that maximize the incorporation of the isopropyl sulphenyl moiety into the desired product while minimizing waste. researchgate.net The use of recyclable catalysts, minimizing solvent use, and designing processes with improved energy efficiency are all critical aspects that need to be addressed to ensure the sustainable application of this compound chemistry.
Q & A
Q. What are the recommended laboratory methods for synthesizing isopropyl sulphenyl chloride?
The synthesis typically involves reacting isopropyl mercaptan with chlorinating agents (e.g., sulfuryl chloride or chlorine gas) under controlled conditions. A common protocol includes using inert solvents like dichloromethane at low temperatures (0–5°C) to minimize side reactions. Purification is achieved via vacuum distillation or column chromatography to isolate the product . For reproducibility, document reaction parameters (temperature, stoichiometry, solvent purity) and validate product identity using spectroscopic methods (e.g., NMR, IR) .
Q. What safety protocols are essential when handling this compound?
Key precautions include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers under nitrogen to prevent hydrolysis. Keep away from moisture and oxidizing agents .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .
Q. How can researchers confirm the purity and structural identity of this compound?
Combine analytical techniques:
- Chromatography : HPLC or GC-MS to assess purity (>98% is standard for research-grade material) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 1.3–1.5 ppm (isopropyl CH3) and δ 3.2–3.5 ppm (S-Cl group) .
- IR : Strong absorption near 550 cm⁻¹ (S-Cl stretch) .
Cross-reference data with published spectra in databases like SciFinder or Reaxys .
Advanced Research Questions
Q. How can contradictory reactivity data in this compound-mediated reactions be resolved?
Discrepancies often arise from trace impurities (e.g., residual chlorinating agents) or solvent effects. Mitigation strategies:
- Control Experiments : Repeat reactions with rigorously purified starting materials.
- Kinetic Studies : Monitor reaction progress via in situ techniques (e.g., Raman spectroscopy) to identify intermediates .
- Computational Modeling : Use DFT calculations to predict reaction pathways and compare with experimental outcomes .
Q. What methodologies optimize the stability of this compound in long-term storage?
Stability challenges include hydrolysis and thermal decomposition. Recommended approaches:
- Additive Stabilization : Introduce radical inhibitors (e.g., BHT) at 0.1–0.5% w/w .
- Environmental Controls : Store at –20°C in amber vials with molecular sieves (3Å) to absorb moisture .
- Stability Testing : Periodically analyze samples via GC-MS to detect degradation products (e.g., isopropyl disulfide) .
Q. How do solvent polarity and temperature influence the electrophilic reactivity of this compound?
Reactivity is enhanced in non-polar solvents (e.g., hexane) due to reduced solvation of the electrophilic sulfur center. Elevated temperatures (>30°C) accelerate reactions but increase side-product formation (e.g., sulfoxide derivatives). Systematic studies using kinetic profiling (e.g., Arrhenius plots) can quantify these effects .
Methodological Considerations
Q. What analytical techniques are suitable for tracking this compound in complex reaction mixtures?
- LC-MS/MS : Quantifies low-concentration species with high sensitivity .
- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .
- Isotopic Labeling : Use deuterated isopropyl groups to trace reaction mechanisms via ²H NMR .
Q. How should researchers address discrepancies between computational predictions and experimental results in sulfenylation reactions?
- Parameter Refinement : Adjust computational models (e.g., solvent dielectric constants in DFT) to better match experimental conditions .
- Experimental Validation : Synthesize predicted intermediates and characterize them spectroscopically .
Data Presentation and Reproducibility
Q. What are the minimum data requirements for publishing reproducible syntheses of this compound derivatives?
Include:
Q. How can researchers ensure cross-laboratory reproducibility for kinetic studies involving this compound?
Standardize protocols using:
- Calibrated Equipment : Validate thermocouples and spectrophotometers.
- Reference Reactions : Compare results with benchmark systems (e.g., benzyl sulphenyl chloride reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
